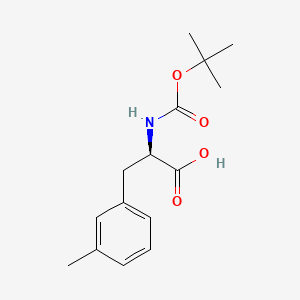

Boc-3-methyl-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

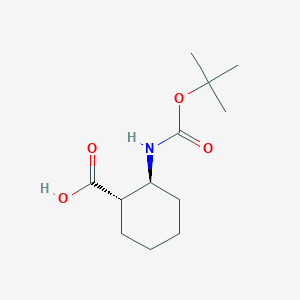

Boc-3-methyl-D-phenylalanine is a type of amino acid . It is a light yellow powder with a molecular formula of C15H21NO4 and a molecular weight of 279.33 . It is not intended for therapeutic purposes .

Synthesis Analysis

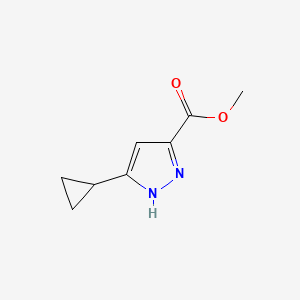

The synthesis of Boc-3-methyl-D-phenylalanine involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

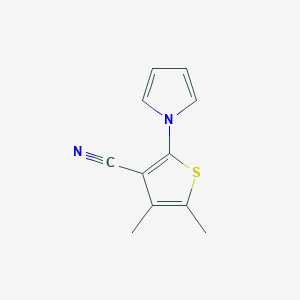

The molecular structure of Boc-3-methyl-D-phenylalanine consists of a phenyl group (a benzene ring), a carboxyl group (COOH), and an amine group (NH2), along with a tert-butyl group (C(CH3)3) attached to the nitrogen of the amine group .Chemical Reactions Analysis

The Boc group in Boc-3-methyl-D-phenylalanine can be cleaved under anhydrous acidic conditions . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

Boc-3-methyl-D-phenylalanine is a light yellow powder . It has a density of 1.14 g/cm3 . Its melting point is around 70-78 °C and its boiling point is 439.9°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Boc-3-methyl-D-phenylalanine: Scientific Research Applications

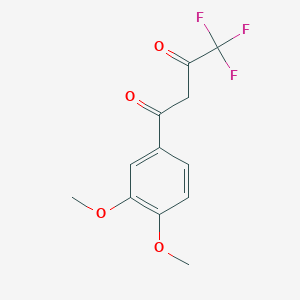

Electrosynthesis and Biosensing: Boc-3-methyl-D-phenylalanine has been utilized in the electrosynthesis of polymeric films for biosensing applications. The compound’s ability to form chiral polymeric films with good reversible redox activities makes it suitable for developing sensitive biosensors .

Pharmaceutical Research: While not directly mentioned for Boc-3-methyl-D-phenylalanine, related fluorinated phenylalanines have been synthesized for pharmaceutical applications. These compounds are used in drug development due to their altered biochemical properties compared to non-fluorinated analogs .

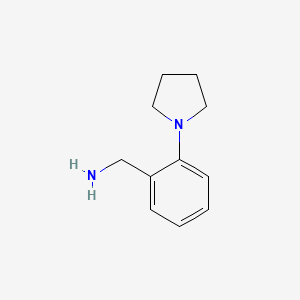

Peptide Self-Assembly: Dipeptides containing phenylalanine, such as Boc-L-phenylalanine-L-phenylalanine-OH, have shown potential in self-assembling into nanotubes. These structures are of interest for their biomedical and piezoelectric device applications .

Chemoselective Protection: The Boc group is widely used for the chemoselective protection of amines and amino acids during synthesis. Boc-3-methyl-D-phenylalanine could be used in this context to protect amino functions in complex synthetic pathways .

Material Science: Chiral polymeric materials synthesized from phenylalanine derivatives have been explored for their material properties and potential applications in various fields, including electronics and biomedicine .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-methyl-D-phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)